An In-depth Technical Guide to tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS: 108467-99-8)
An In-depth Technical Guide to tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS: 108467-99-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Differentially Protected Diamine
In the landscape of modern synthetic and medicinal chemistry, the strategic use of protecting groups is paramount to the efficient construction of complex molecular architectures. tert-Butyl N-[3-(aminomethyl)benzyl]carbamate, with the Chemical Abstracts Service (CAS) number 108467-99-8 , stands out as a quintessential example of a bifunctional building block designed for this purpose.[1][2][3] This compound, structurally a mono-N-Boc-protected derivative of m-xylylenediamine, offers chemists a versatile scaffold featuring two primary amino groups with deliberately differentiated reactivity. One amine is rendered temporarily inert by the sterically bulky and acid-labile tert-butyloxycarbonyl (Boc) group, while the other remains a potent nucleophile, poised for selective functionalization.[1]
This guide provides an in-depth exploration of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate, from its logical synthesis and physicochemical properties to its proven applications as a critical intermediate in drug discovery. The protocols and insights herein are curated to empower researchers to leverage this valuable reagent with a full understanding of the causality behind its synthetic utility.
Note on Nomenclature: The user query referenced "tert-Butyl 3-(aminomethyl)benzyl(methyl)carbamate". Extensive database searches have found no compound with this specific name. The overwhelmingly prevalent and commercially available compound is tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS: 108467-99-8). This guide will focus on this latter, correctly identified molecule, assuming a minor typographical error in the original query.
Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. The key data for tert-Butyl N-[3-(aminomethyl)benzyl]carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 108467-99-8 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 236.31 g/mol | [1][3] |
| Appearance | Yellow Oil or Off-white Solid | [4][5] |
| Melting Point | 61-64 °C | [3] |
| Boiling Point | ~250 °C (lit.) | [1][3] |
| Density | 1.06 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n²⁰/D) | 1.523 (lit.) | [1][3] |
| Solubility | Soluble in many organic solvents | [6] |
| Storage Temperature | 2–8 °C, under inert gas | [3] |
Safety Profile and Handling
As a primary amine, this compound requires careful handling. According to GHS classifications, it is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[7]
-
Hazard Statements: H315, H318, H335[7]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]
The Cornerstone of Synthesis: Selective Mono-Boc Protection
The synthesis of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate hinges on the selective protection of one of the two chemically equivalent primary amino groups of m-xylylenediamine. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would statistically yield a mixture of starting material, the desired mono-protected product, and the di-protected byproduct, necessitating challenging purification.
The key to achieving high selectivity lies in transiently differentiating the two amine functionalities. A widely adopted and robust strategy involves the in-situ mono-protonation of the diamine. By adding one equivalent of an acid, a statistical equilibrium is established where a significant portion of the diamine exists as a mono-ammonium salt. The protonated amino group is no longer nucleophilic, effectively "protecting" it from reaction with the electrophilic Boc₂O. The remaining free amine can then react selectively.
Caption: Synthetic workflow for selective mono-protection.
Detailed Experimental Protocol: Synthesis of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
This protocol is adapted from established methodologies for the selective mono-Boc protection of symmetrical diamines.[9]
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Reaction Setup: To a solution of m-xylylenediamine (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water at 0 °C, add one equivalent of hydrochloric acid dropwise with stirring.
-
Equilibration: Allow the mixture to stir for 15-30 minutes at 0 °C to establish the protonation equilibrium.
-
Boc Protection: To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any di-Boc byproduct.
-
Basification & Extraction: Adjust the aqueous layer to a pH >12 with a strong base (e.g., 2N NaOH) to deprotonate the ammonium salt. Extract the aqueous layer multiple times with a chlorinated solvent such as dichloromethane (DCM).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Application in Drug Discovery: A Versatile Linker and Scaffold
The utility of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate in drug discovery stems from its identity as a bifunctional linker. The Boc-protected amine provides stability during initial synthetic transformations, while the free primary amine serves as a handle for introducing the molecule into a larger scaffold via reactions like acylation, alkylation, reductive amination, or sulfonamide formation.[6]
Upon successful coupling, the Boc group can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), revealing a new primary amine for further elaboration. This orthogonal protecting group strategy is fundamental to building complex molecules with high precision.
Caption: General workflow for using the title compound.
Exemplary Application: Synthesis of Novel Therapeutic Agents
While specific, direct citations for the use of CAS 108467-99-8 in a named drug candidate can be proprietary, its structural motif is prevalent in patented chemical matter. For instance, analogous N-Boc protected diamines are critical intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and other targeted therapeutics where a flexible or rigid linker is required to connect different pharmacophoric elements.[6]
Representative Experimental Protocol: N-Acylation
This protocol illustrates the use of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate in a standard amide bond formation reaction.
-
Reaction Setup: Dissolve tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Addition of Electrophile: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by silica gel chromatography.
Conclusion
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS: 108467-99-8) is more than just a chemical reagent; it is a strategic tool for synthetic efficiency. Its design, based on the principle of orthogonal protection, allows for the controlled, sequential functionalization of a C2-symmetric aryl diamine scaffold. This guide has detailed the rationale behind its synthesis, provided its essential physicochemical and safety data, and outlined its pivotal role as a versatile building block in the complex, multi-step syntheses that characterize modern drug discovery. By understanding and applying the principles and protocols described, researchers can confidently integrate this compound into their synthetic programs to accelerate the development of novel chemical entities.
References
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ChemWhat. TERT-BUTYL N-[3-(AMINOMETHYL)BENZYL]CARBAMATE CAS#: 108467-99-8. Available at: [Link]
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Pharmaffiliates. Tert-Butyl N-[3-(aminomethyl)benzyl]carbamate. Available at: [Link]
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NSJ Prayog Life. tert-Butyl (3-(aminomethyl)benzyl)carbamate. Available at: [Link]
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PubChem. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
- Ha, H-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. (Note: This reference provides a general method applicable to the synthesis of the title compound).
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